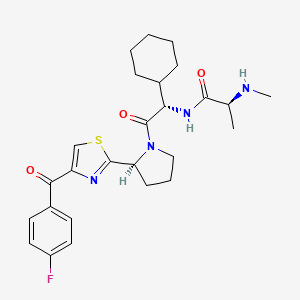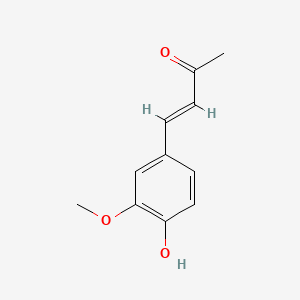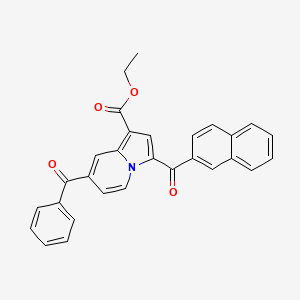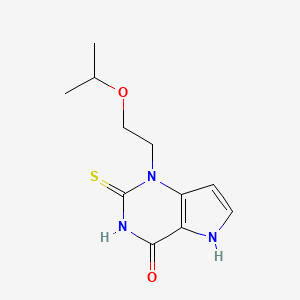
LCL161
Vue d'ensemble
Description
LCL-161 est une petite molécule qui agit comme un deuxième activateur de la caspase dérivé des mitochondries. Il est principalement connu pour sa capacité à inhiber les protéines inhibitrices de l'apoptose, ce qui en fait un candidat prometteur pour la thérapie du cancer. Ce composé a été étudié de manière approfondie pour son potentiel à améliorer l'efficacité de la radiothérapie et de la chimiothérapie en favorisant la mort des cellules cancéreuses.
Applications De Recherche Scientifique
LCL-161 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of inhibitor of apoptosis proteins and the mechanisms of apoptosis.
Biology: It is used to investigate the role of inhibitor of apoptosis proteins in various cellular processes and diseases.
Medicine: It is being studied as a potential therapeutic agent for cancer treatment, particularly in combination with radiotherapy and chemotherapy.
Mécanisme D'action
Target of Action
LCL161, also known as Nvp-lcl 161 or (s)-n-((s)-1-cyclohexyl-2-((s)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide, primarily targets the Inhibitor of Apoptosis Proteins (IAPs), specifically cellular IAP1 (cIAP1) and cellular IAP2 (cIAP2) . These proteins are known for their anti-apoptotic effects and are often amplified in many cancers to facilitate their survival .
Mode of Action
this compound functions as a second mitochondria-derived activator of caspases (Smac) mimetic. It binds to and degrades cIAP1 and, to a lesser extent, cIAP2 . This degradation disrupts the survival signaling of cancer cells in the presence of tumor necrosis factor-alpha (TNFα), promoting the formation of a death-inducing signaling complex and apoptosis .
Biochemical Pathways
The action of this compound leads to the activation of the non-canonical NF-κB pathway . This activation enhances antigen-driven T cell proliferation and survival . The degradation of cIAP1 and cIAP2 by this compound also alters signaling through the NFκB pathway, leading to enhanced TNF production and sensitization to apoptosis mediated by the extrinsic pathway .
Result of Action
The action of this compound results in increased apoptotic cancer cell death . It has been observed to cause reductions of cIAPs in all responders in clinical trials . In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle, induce necroptosis, and induce an immune storm in vitro and in vivo .
Action Environment
The efficacy of this compound is hypothesized to be particularly effective in a tumor necrosis factor-alpha (TNFα) cytokine-rich microenvironment . This is often the case in patients with myelofibrosis, a group known to have markedly increased cytokines including TNFα . Therefore, the presence of TNFα in the tumor microenvironment is a key factor influencing the action, efficacy, and stability of this compound.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de LCL-161 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un cycle thiazole et l'introduction d'un groupe fluorobenzoyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de LCL-161 impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie. Le processus de production devrait également respecter les normes réglementaires pour garantir la sécurité et l'efficacité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
LCL-161 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de LCL-161 comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants pour dissoudre les réactifs.
Principaux produits
Les principaux produits formés à partir des réactions de LCL-161 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des produits avec des groupes fonctionnels différents.
Applications de la recherche scientifique
LCL-161 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des protéines inhibitrices de l'apoptose et les mécanismes de l'apoptose.
Biologie : Il est utilisé pour étudier le rôle des protéines inhibitrices de l'apoptose dans divers processus cellulaires et maladies.
Médecine : Il est étudié comme agent thérapeutique potentiel pour le traitement du cancer, en particulier en association avec la radiothérapie et la chimiothérapie.
Mécanisme d'action
LCL-161 exerce ses effets en se liant aux protéines inhibitrices de l'apoptose et en les dégradant, telles que la protéine inhibitrice de l'apoptose cellulaire 1 et la protéine inhibitrice de l'apoptose cellulaire 2. Cela conduit à l'activation de la signalisation non canonique du facteur kappa-light-chain-enhancer des cellules B activées et à la régulation à la hausse des cytokines inflammatoires. Le résultat est l'induction de la mort cellulaire apoptotique à la fois par des voies dépendantes de la caspase et médiées par le facteur de nécrose tumorale alpha .
Comparaison Avec Des Composés Similaires
Composés similaires
Birinapant : Un autre activateur de la caspase dérivé des mitochondries qui cible les protéines inhibitrices de l'apoptose.
Debio 1143 : Un composé qui inhibe également les protéines inhibitrices de l'apoptose et a montré un potentiel en thérapie du cancer.
GDC-0152 : Un inhibiteur de petite molécule des protéines inhibitrices de l'apoptose avec des mécanismes d'action similaires.
Unicité de LCL-161
LCL-161 est unique dans sa capacité à radiosensibiliser préférentiellement les cellules de carcinome épidermoïde de la tête et du cou négatives pour le virus du papillome humain, ce qui en fait un candidat prometteur pour une thérapie combinée avec la radiothérapie . De plus, sa biodisponibilité orale et sa capacité à induire l'apoptose par le biais de multiples voies le distinguent davantage des autres composés similaires .
Propriétés
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFGVNKHCLJJO-SSKFGXFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025866 | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005342-46-0 | |
| Record name | LCL-161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCL-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LCL-161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















